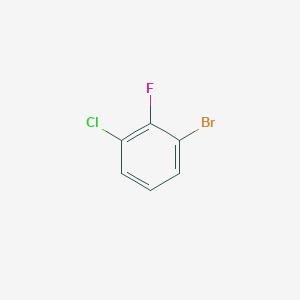

1-Bromo-3-chloro-2-fluorobenzene

Description

Overview of Halogenated Benzenes in Contemporary Chemical Research

Halogenated benzenes are a class of aromatic compounds that play a pivotal role in modern chemical research and industry. Their significance stems from the profound impact that halogen substituents have on the chemical and physical properties of the benzene (B151609) ring, making them invaluable intermediates in the synthesis of a wide array of complex molecules.

Significance of Halogenation in Aromatic Systems

The introduction of one or more halogen atoms onto a benzene ring is a fundamental transformation in organic synthesis. numberanalytics.com This process, known as halogenation, dramatically alters the electron density and reactivity of the aromatic system. Halogens are electron-withdrawing groups, which can deactivate the ring towards electrophilic aromatic substitution while also directing incoming substituents to specific positions. This modification of reactivity is a cornerstone of synthetic strategy, allowing for the controlled and regioselective construction of polysubstituted aromatic compounds. studymind.co.uklibretexts.org

Furthermore, the carbon-halogen bond serves as a versatile functional handle for a variety of subsequent transformations. Halogenated benzenes are key precursors in numerous cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions are indispensable in the synthesis of pharmaceuticals, agrochemicals, polymers, and advanced materials. chemimpex.comacs.org The presence of halogens can also influence the biological activity of a molecule, a property extensively exploited in medicinal chemistry and drug discovery. acs.org

Historical Perspectives on Multi-Halogenated Benzene Synthesis

The synthesis of multi-halogenated benzenes has evolved significantly over time. Early methods often relied on direct electrophilic halogenation of benzene or substituted benzenes. numberanalytics.comlibretexts.org These reactions, typically catalyzed by Lewis acids like ferric halides (FeX₃) or aluminum halides (AlX₃), involve the generation of a potent electrophile that attacks the aromatic ring. libretexts.orglibretexts.org However, controlling the regioselectivity of these reactions to obtain a specific polysubstituted isomer was often a major challenge, frequently leading to mixtures of products that were difficult to separate. google.com

Historically, the synthesis of specific isomers of multi-halogenated benzenes often involved multi-step sequences starting from pre-functionalized precursors. For instance, diazotization of an amino group on a halogenated aniline (B41778) followed by a Sandmeyer reaction provided a route to introduce a different halogen at a specific position. As synthetic methodologies advanced, more sophisticated strategies emerged, including directed ortho-metalation and the use of specialized halogenating agents like N-halosuccinimides (NXS), which offer greater control over the reaction conditions and regioselectivity. researchgate.net The development of programmed synthesis strategies, sometimes utilizing templates like thiophene, has further expanded the ability to create highly substituted and complex benzene derivatives. nagoya-u.ac.jp

Positional Isomerism and Stereochemical Considerations in Tri-substituted Benzenes

When a benzene ring is substituted with three groups, the potential for positional isomerism arises. For a benzene ring with three different substituents, such as in 1-bromo-3-chloro-2-fluorobenzene, a number of isomers are possible. doubtnut.com The specific arrangement of these substituents on the ring is crucial as it dictates the molecule's physical, chemical, and biological properties.

In a disubstituted benzene ring, the relative positions of the two substituents are designated by the prefixes ortho- (1,2-), meta- (1,3-), and para- (1,4-). libretexts.orgspectroscopyonline.com However, for tri-substituted and more complex benzenes, a numbering system is employed to unambiguously define the location of each substituent. The substituents are assigned numbers to give the lowest possible locants on the ring. libretexts.org

The directing effects of the substituents already present on the ring play a critical role in the synthesis of a desired positional isomer. Each group can either activate or deactivate the ring towards further electrophilic substitution and will direct incoming groups to specific positions. libretexts.org For instance, halogens are generally ortho-, para-directing, while nitro groups are meta-directing. youtube.comyoutube.com When multiple substituents are present, their directing effects can be either reinforcing (cooperative) or antagonistic. libretexts.org A thorough understanding of these directing effects is essential for designing a synthetic route that will yield the desired isomer in high purity. libretexts.orgkhanacademy.org

For a molecule like this compound, there are no stereocenters, and therefore, no stereoisomers (enantiomers or diastereomers) to consider. The molecule is achiral.

Current Research Landscape for this compound

This compound is a specialized halogenated aromatic compound that serves as a valuable building block in various areas of advanced chemical science. Its unique substitution pattern, featuring three different halogens, imparts specific reactivity and properties that are leveraged in modern synthetic chemistry.

Emerging Trends in Synthetic Methodologies

The synthesis of specifically substituted polyhalogenated benzenes like this compound continues to be an area of active research. Modern synthetic methods focus on achieving high regioselectivity and yield. One documented approach for a similar compound, 2-chloro-3-fluorobromobenzene, involves the bromination of 3-chloro-2-fluoroaniline (B1295074), followed by a diazotization-deamination reaction to remove the amino group. google.com This highlights the use of multi-step sequences starting from readily available precursors to control the final substitution pattern.

Recent advances in catalysis, including the use of transition metal-catalyzed cross-coupling reactions and C-H activation/functionalization, are also being explored for the synthesis of complex aromatic molecules. nih.govrsc.org These methods offer novel and more efficient pathways to access highly functionalized benzenes that were previously difficult to synthesize. amanote.comntnu.edu.tw The development of new halogenating agents and catalytic systems continues to push the boundaries of what is possible in the selective functionalization of aromatic rings. researchgate.net

Interdisciplinary Applications in Advanced Chemical Sciences

The utility of this compound and related polyhalogenated aromatics extends across several scientific disciplines. These compounds are particularly important as intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The specific arrangement of halogens can be crucial for the biological activity of the final product. For instance, this compound can be used in the creation of complex molecules for drug development and in the formulation of herbicides and pesticides. chemimpex.com

In material science, halogenated aromatic compounds are used in the development of advanced materials, including polymers and resins with enhanced chemical resistance and durability. chemimpex.com The introduction of halogens can also be used to tune the electronic properties of organic materials, making them suitable for applications in organic electronics. Furthermore, the ability of the bromo and chloro substituents to participate in various coupling reactions makes this compound a versatile building block for constructing larger, more complex molecular architectures with tailored properties. chemimpex.com

Chemical Compound Information

| Compound Name |

| This compound |

| 2-chloro-3-fluorobenzaldehyde |

| 2-Chloro-3-fluorobromobenzene |

| 3-Chloro-2-fluoroaniline |

| 4-bromo-3-chloro-2-fluoroaniline |

| Aluminum bromide |

| Aluminum chloride |

| Benzene |

| Bromine |

| Bromobenzene |

| Chlorobenzene |

| Cuprous chloride |

| Ferric bromide |

| Ferric chloride |

| Isopropanol |

| N-bromosuccinimide |

| Sodium Nitrite (B80452) |

| tert-Butyl methyl ether |

| Thiophene |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃BrClF | PubChem nih.gov |

| IUPAC Name | 1-bromo-2-chloro-3-fluorobenzene (B1364632) | PubChem nih.gov |

| CAS Number | 883499-24-9 | SynQuest Labs, Inc. synquestlabs.com, Sigma-Aldrich sigmaaldrich.com |

| Molecular Weight | 209.44 g/mol | PubChem nih.gov |

| Physical Form | Solid | Sigma-Aldrich sigmaaldrich.com |

| Purity | 98% | Sigma-Aldrich sigmaaldrich.com |

| InChI Key | GTIWFNAUYPVPAT-UHFFFAOYSA-N | Sigma-Aldrich sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-chloro-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF/c7-4-2-1-3-5(8)6(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNWNTAANHEQMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395032 | |

| Record name | 1-Bromo-3-chloro-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144584-65-6 | |

| Record name | 1-Bromo-3-chloro-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-chloro-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Optimization for 1 Bromo 3 Chloro 2 Fluorobenzene

Precursor Synthesis and Derivatization Strategies

The construction of the 1-bromo-3-chloro-2-fluorobenzene molecule can be approached through two primary strategies: building the halogen substitution pattern from a functionalized precursor like an aniline (B41778), or by sequential halogenation of a simpler benzene (B151609) derivative.

Synthesis from Substituted Anilines via Diazotization-Bromination Pathways

A cornerstone in the synthesis of aryl halides from anilines is the Sandmeyer reaction. wikipedia.orggeeksforgeeks.org This method involves the conversion of an aromatic primary amine into a diazonium salt, which is then displaced by a halide using a copper(I) salt as a catalyst. wikipedia.orgnih.gov For the synthesis of this compound, the logical precursor is 3-chloro-2-fluoroaniline (B1295074). The process unfolds in two main stages: the formation of the 3-chloro-2-fluorobenzenediazonium salt and its subsequent catalytic conversion to the desired product. geeksforgeeks.org

The diazotization of an aniline derivative is a critical step that is highly sensitive to reaction conditions. The reaction is typically performed by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. geeksforgeeks.orgchemedx.org The stability of the resulting diazonium salt is a key factor, as these intermediates can be explosive if isolated and are sensitive to temperature. geeksforgeeks.org

Key parameters for optimization include:

Temperature: Primary aromatic amines are converted to diazonium salts that are stable at low temperatures, typically around 0°C. chemedx.org Warming the solution can lead to decomposition and the release of nitrogen gas before the desired substitution can occur. chemedx.org However, some modern protocols have demonstrated that using alternative diazotizing agents like tert-butyl nitrite (TBN) can allow for reactions at higher temperatures, from room temperature up to 80°C. researchgate.net

Acid Concentration: An adequate concentration of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is essential. The acid serves to protonate the nitrous acid and to stabilize the diazonium salt formed. icrc.ac.ir Studies have shown that diazotization can proceed effectively in various aqueous acid concentrations. For instance, a patent for a related synthesis uses sulfuric acid with a mass concentration of 30%-80%. google.com The choice and concentration of acid can also be influenced by the substitution pattern on the aniline, as electron-withdrawing or-donating groups affect the reactivity of the amino group. acs.orgacs.org

The table below summarizes the impact of general diazotization conditions on the reaction outcome.

| Parameter | Condition | Effect on Reaction |

| Temperature | Low (0-5 °C) | Stabilizes the diazonium salt, preventing premature decomposition. |

| Elevated | Can lead to decomposition of the diazonium salt, forming phenols and other byproducts. | |

| Acid | High Concentration | Ensures complete formation of nitrous acid and stabilizes the diazonium salt. |

| Low Concentration | May result in incomplete diazotization or side reactions like the formation of diazoamino compounds. | |

| Nitrite Source | Sodium Nitrite (NaNO₂) | Standard reagent, requires strong acid and low temperatures. |

| tert-Butyl Nitrite (TBN) | Organic-soluble, allows for milder conditions and potentially higher temperatures. |

The conversion of the aryldiazonium salt to an aryl bromide is efficiently catalyzed by copper(I) bromide (CuBr). nih.gov This classic Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.org

The catalytic cycle is generally understood to involve the following steps:

A single-electron transfer from the copper(I) catalyst to the diazonium salt.

This transfer generates an aryl radical and nitrogen gas, along with a copper(II) species.

The aryl radical then abstracts a bromine atom from the copper(II) bromide complex.

This step forms the final product, this compound, and regenerates the copper(I) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orgnumberanalytics.com

The efficiency of this step is high due to the catalytic nature of copper(I), which lowers the activation energy for the transformation. numberanalytics.com Research has shown that using an equimolar catalytic mixture of CuBr and CuBr₂ can achieve maximum conversion for certain substrates. nih.gov

While copper(I) halides are the traditional and most common catalysts for the Sandmeyer reaction, research into alternative and potentially more efficient catalytic systems is ongoing. wikipedia.orgbohrium.com These include other transition metals and novel material structures. nih.gov

Other Transition Metals: Besides copper, other transition metals like palladium and nickel have been explored as catalysts in Sandmeyer-type reactions. researchgate.netnumberanalytics.com

Coordination Polymers: These materials, which consist of metal ions linked by organic ligands, offer a high density of catalytic sites. Nickel(II) and Copper(II) coordination polymers have been synthesized and studied for various applications, including magnetic properties and potential catalysis. rsc.org For instance, a Nickel(II)-cyamelurate coordination polymer has been shown to be a robust heterogeneous catalyst for the reduction of nitrophenols, demonstrating the catalytic potential of such structures. mdpi.com

Nickel-Copper and Aluminum-Based Systems: The synthesis of cyano-bridged Copper-Nickel (Cu-Ni) coordination polymer nanoflakes has been reported, which can be thermally converted to mixed Cu-Ni oxides. While these specific materials were investigated for supercapacitor applications, their structured bimetallic nature suggests potential catalytic activity. rsc.org Similarly, aluminum coordination complexes have been extensively studied as catalysts for polymerization reactions, indicating their capability to act as Lewis acidic centers. mun.camun.ca

However, the direct application of a "Nickel-Copper Oxide/Aluminum Coordination Polymer" as a catalyst for the Sandmeyer bromination is not widely documented in current literature, representing a novel area for future research. The development of such multi-metallic, polymer-supported catalysts could offer advantages in terms of recyclability, stability, and catalytic efficiency.

Sequential Halogenation of Benzene Derivatives

An alternative synthetic route involves the direct, stepwise halogenation of a less substituted benzene ring. To synthesize this compound, a logical starting material would be 1-chloro-2-fluorobenzene. The challenge in this approach lies in controlling the regioselectivity of the subsequent bromination step.

The bromination of an aromatic ring using molecular bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃) is a classic electrophilic aromatic substitution reaction. The catalyst polarizes the Br-Br bond, creating a potent electrophile ("Br⁺") that is attacked by the electron-rich benzene ring. jeeadv.ac.in

When brominating a substituted benzene like 1-chloro-2-fluorobenzene, the directing effects of the existing halogens determine the position of the incoming bromine atom. Both chlorine and fluorine are ortho-, para-directing groups, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.

Directing Effects in 1-chloro-2-fluorobenzene:

The fluorine atom at C2 directs to C3 (ortho, sterically hindered), C4 (para), and C6 (ortho).

The chlorine atom at C1 directs to C2 (occupied), C5 (para), and C6 (ortho).

The combined directing effects would favor substitution at positions C4, C5, and C6. Achieving selective bromination at the C3 position to yield this compound via this method is challenging due to the steric hindrance between the two existing halogens and their electronic directing effects. Therefore, this route is generally less favorable than the Sandmeyer approach for synthesizing this specific isomer.

Chlorination with Cl₂ under UV Irradiation

The direct chlorination of aromatic compounds using chlorine gas (Cl₂) under ultraviolet (UV) irradiation proceeds via a free-radical chain mechanism. This method is distinct from electrophilic aromatic substitution, which typically requires a Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com The process begins with the homolytic cleavage of the Cl-Cl bond by UV light to generate highly reactive chlorine radicals (Cl•). ucalgary.ca

Mechanism of Free-Radical Chlorination:

Initiation: A chlorine molecule absorbs UV radiation, leading to the formation of two chlorine radicals. ucalgary.ca

Cl₂ + hν (UV light) → 2 Cl•

Propagation: A chlorine radical abstracts a hydrogen atom from the aromatic ring (e.g., from a precursor like 1-bromo-2-fluorobenzene), forming a phenyl radical and hydrogen chloride (HCl). This phenyl radical then reacts with another molecule of Cl₂ to yield the chlorinated product and a new chlorine radical, which continues the chain reaction. ucalgary.ca

ArH + Cl• → Ar• + HCl

Ar• + Cl₂ → ArCl + Cl•

Termination: The reaction chain is terminated when two radicals combine. ucalgary.ca

2 Cl• → Cl₂

Ar• + Cl• → ArCl

2 Ar• → Ar-Ar

While effective for initiating halogenation, controlling the regioselectivity of free-radical chlorination on a substituted benzene ring is challenging. The reaction can lead to a mixture of isomers, as the chlorine radical is not highly selective. wikipedia.org For a starting material like 1-bromo-2-fluorobenzene (B92463), chlorination could potentially occur at any of the available positions, leading to significant purification challenges. Recent studies on the photochemical reactions of benzene with chlorine radicals have provided fundamental insights into the transformation of volatile organic compounds in atmospheric waters, highlighting the generation of various chlorinated and ring-opened products. researchgate.net

Fluorination via Halogen Exchange with KF

Halogen exchange (Halex) reactions are a vital tool for the synthesis of aryl fluorides, which are often difficult to prepare by direct fluorination. This method involves the substitution of a chlorine or bromine atom with fluorine. Potassium fluoride (B91410) (KF) is a common, cost-effective fluorinating agent, though its low solubility and nucleophilicity in organic solvents can necessitate harsh reaction conditions. researchgate.net

To enhance the reactivity of KF, several strategies have been developed:

Phase-Transfer Catalysts: Catalysts like quaternary ammonium (B1175870) or phosphonium (B103445) salts can transport the fluoride anion from the solid phase into the organic phase, increasing its effective concentration and reactivity.

Aprotic Polar Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or sulfolane (B150427) are used to increase the solubility of KF.

Azeotropic Drying: Rigorous removal of water is crucial, as trace amounts can hydrate (B1144303) the fluoride ion, significantly reducing its nucleophilicity.

Spray-Dried or Activated KF: Using specially prepared, high-surface-area potassium fluoride can improve reaction rates.

For a substrate like 1,3-dichloro-2-bromobenzene, a selective halogen exchange could potentially yield this compound. The C-Cl bond is generally stronger than the C-Br bond, but selectivity can be influenced by the electronic environment and the specific reaction conditions. In some cases, hydrothermal conditions (using superheated water) have been investigated for halogen exchange on haloaromatics, offering a potential alternative to conventional organic solvents. scirp.org

Regioselective Bromination Approaches (e.g., using N-Bromosuccinimide)

Achieving high regioselectivity in electrophilic aromatic bromination is critical for efficient synthesis. N-Bromosuccinimide (NBS) is a versatile and convenient source of electrophilic bromine that is often milder and more selective than liquid bromine (Br₂). nih.gov

Para-position Introduction of Bromine on Substituted Anilines

The synthesis of this compound can be envisioned starting from 3-chloro-2-fluoroaniline. The directing effects of the substituents on the aniline ring are paramount in determining the position of bromination. The amino (-NH₂) group is a powerful activating group and is ortho, para-directing. The fluorine (-F) and chlorine (-Cl) atoms are deactivating groups but are also ortho, para-directing.

In 3-chloro-2-fluoroaniline, the positions ortho and para to the strongly activating -NH₂ group are C4 and C6. The C4 position is also para to the fluorine atom, while the C6 position is ortho to the fluorine and meta to the chlorine. The C4 position is sterically less hindered. Therefore, electrophilic attack is strongly favored at the C4 position, which is para to the amino group.

Using NBS as the brominating agent allows for controlled, regioselective bromination. Studies have shown that the choice of solvent can significantly influence the regioselectivity of NBS bromination on substituted anilines. lookchem.com For instance, using copper(II) bromide in an ionic liquid has been shown to achieve high yields and high regioselectivity for the para-bromination of various unprotected anilines. beilstein-journals.orgnih.gov This approach avoids the need for protecting and deprotecting the aniline, which adds steps and waste to a synthesis. nih.gov

Table 1: Regioselectivity in the Bromination of 3-Substituted Anilines This table illustrates the directing effects that would guide the synthesis of the target compound's precursor.

| Starting Material | Brominating Agent | Major Product | Rationale for Selectivity |

| 3-Chloro-2-fluoroaniline | NBS | 4-Bromo-3-chloro-2-fluoroaniline | The powerful ortho, para-directing -NH₂ group directs bromination to the C4 (para) and C6 (ortho) positions. The C4 position is favored due to less steric hindrance and being para to the fluorine atom. |

| 3-Fluoroaniline | NBS in various solvents | 4-Bromo-3-fluoroaniline | The polarity of the solvent can be tuned to enhance the selectivity for the para-position over the ortho-positions. lookchem.com |

This data is representative of established principles of electrophilic aromatic substitution.

Novel Synthetic Routes and Green Chemistry Principles

Modern synthetic chemistry places a strong emphasis on developing routes that are not only efficient but also environmentally benign. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govgreenchemistry-toolkit.org

Exploration of Sustainable Synthetic Pathways

Sustainable approaches to synthesizing halogenated aromatics like this compound focus on several key areas:

Catalysis: The use of catalysts, rather than stoichiometric reagents, is a core principle of green chemistry as it reduces waste. nih.gov This includes using non-precious metal catalysts (e.g., copper, iron) which are more cost-effective and less toxic than precious metals like palladium. mdpi.com

Alternative Energy Sources: Microwave irradiation and ultrasound are being explored as ways to accelerate reactions, often leading to higher yields in shorter reaction times and reducing energy consumption compared to conventional heating. mdpi.comencyclopedia.pub Photochemical reactions that use visible light or UV radiation can also provide alternative, catalyst-free activation pathways. researchgate.net

Safer Solvents: Traditional halogenated solvents are often toxic and environmentally harmful. The use of "greener" solvents like water, supercritical fluids (e.g., CO₂), or ionic liquids is a major goal. nih.gov Ionic liquids, in particular, have been shown to enhance the reactivity and selectivity of halogenation reactions. beilstein-journals.orgnih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. rsc.org Reactions like addition and rearrangement have high atom economy, while substitution and elimination reactions are inherently less atom-economical.

Minimizing By-product Formation through Controlled Reaction Parameters

The formation of isomeric and other by-products is a common problem in aromatic substitution reactions, leading to lower yields and difficult purification steps. Careful control of reaction parameters is essential to maximize the formation of the desired product.

Table 2: Influence of Reaction Parameters on Halogenation Selectivity

| Parameter | Effect on Reaction | Optimization Strategy for Selectivity |

| Temperature | Can influence the ratio of kinetic vs. thermodynamic products. Higher temperatures can lead to isomer scrambling or side reactions. google.com | Lowering the reaction temperature often favors the formation of a single, kinetically preferred isomer. nih.gov |

| Catalyst | The choice of Lewis acid or other catalyst can significantly impact regioselectivity by altering the nature of the electrophile. | Shape-selective catalysts like zeolites can be used to favor the formation of sterically less-hindered isomers (e.g., para products). nih.gov |

| Solvent | Solvent polarity can affect the reactivity of the electrophile and stabilize or destabilize transition states, influencing isomer distribution. lookchem.com | Using non-polar solvents can sometimes suppress over-reactivity, while specific solvents like DMF have been shown to promote para-selectivity in NBS brominations. |

| Reagent Stoichiometry | The molar ratio of the halogenating agent to the substrate determines the degree of halogenation (mono-, di-, tri-, etc.). | Careful control of stoichiometry, often by slow addition of the halogenating agent, is crucial to prevent multiple substitutions. researchgate.net |

By systematically optimizing these parameters, chemists can significantly improve the yield and purity of this compound, making its synthesis more efficient and economically viable.

Purification and Isolation Techniques for High-Purity this compound

The synthesis of this compound often results in a crude product containing unreacted starting materials, isomers, and other by-products. Therefore, effective purification and isolation techniques are crucial to obtain the compound in high purity, which is essential for its subsequent applications in pharmaceuticals, agrochemicals, and liquid crystal materials. The primary methods for purifying this compound include recrystallization, vacuum distillation, and chromatographic techniques.

Recrystallization from Suitable Solvents

Recrystallization is a fundamental technique for purifying solid organic compounds based on their differential solubility in a hot versus a cold solvent. For this compound, which is a solid at room temperature with a reported melting point of 44°C, recrystallization can be a highly effective method for removing impurities. echemi.com The process involves dissolving the crude compound in a suitable hot solvent to form a saturated solution, followed by slow cooling to allow the desired compound to crystallize while the impurities remain dissolved in the mother liquor.

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but have a high solubility at its boiling point. Furthermore, the solvent should be chemically inert to the compound and have a relatively low boiling point for easy removal from the purified crystals. rubingroup.org For halogenated aromatic compounds like this compound, a variety of organic solvents can be considered. The principle of "like dissolves like" suggests that non-polar or moderately polar solvents would be appropriate.

A patent for the purification of brominated aromatic compounds suggests solvents such as toluene, xylene, benzene, and various halogenated hydrocarbons. google.com Common solvent systems that are often effective for the recrystallization of such compounds include ethanol, methanol, hexane, or mixtures like hexane/ethyl acetate (B1210297) and hexane/acetone. rochester.edureddit.com The selection of the optimal solvent or solvent system often requires empirical testing.

Table 1: Potential Solvents for Recrystallization of this compound

| Solvent | Boiling Point (°C) | Polarity | Comments |

|---|---|---|---|

| Ethanol | 78.3 | Polar | A general-purpose solvent for many organic compounds. pitt.edu |

| Methanol | 64.7 | Polar | Similar to ethanol, often used for moderately polar compounds. pitt.edu |

| n-Hexane | 69 | Non-polar | Suitable for non-polar compounds; may be used in a solvent pair. rochester.edu |

| Toluene | 110.6 | Non-polar | Often a good choice for aromatic compounds. google.com |

| Acetone | 56 | Polar Aprotic | Can be used alone or in a mixture with a non-polar solvent like hexane. rochester.edu |

| Ethyl Acetate | 77.1 | Moderately Polar | Often used in combination with hexane. reddit.com |

Distillation under Vacuum

For liquid compounds or solids with low melting points, distillation is a primary purification method. Given that this compound has a boiling point of 197.9°C at atmospheric pressure, distillation at this temperature could lead to decomposition or the formation of azeotropic mixtures with impurities. tslpharm.com Vacuum distillation, or distillation under reduced pressure, is therefore the preferred method. By lowering the pressure, the boiling point of the compound is significantly reduced, allowing for distillation at a lower temperature and minimizing the risk of thermal degradation.

This technique is particularly useful for separating this compound from non-volatile impurities or from other components with significantly different boiling points. A related compound, 1-bromo-3-fluorobenzene, is noted to be purified to a high degree of purity (99% or more) by distillation under reduced pressure, highlighting the efficacy of this method for halogenated benzene derivatives. google.com

Table 2: Physical Properties of this compound Relevant to Distillation

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃BrClF |

| Molecular Weight | 209.44 g/mol |

| Melting Point | 44 °C echemi.com |

| Boiling Point (at 760 mmHg) | 197.9 °C tslpharm.com |

| Density | 1.719 g/cm³ tslpharm.com |

Chromatographic Purification Methods (e.g., GC, HPLC)

Chromatographic techniques offer high-resolution separation and are invaluable for achieving very high purity or for separating compounds with similar physical properties, such as isomers.

Preparative Gas Chromatography (GC)

Preparative GC is a powerful technique for the purification of volatile compounds. oup.comoup.com In this method, the crude sample is vaporized and carried by an inert gas through a column containing a stationary phase. Separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase. The separated components are then collected as they exit the column. Given the volatility of this compound, preparative GC can be an effective, albeit typically small-scale, purification method. reuzeit.com

Table 3: General Parameters for Preparative GC Purification

| Parameter | Description | Typical Value/Condition for Halogenated Aromatics |

|---|---|---|

| Column Type | Packed or Capillary | Packed columns for larger capacity. |

| Stationary Phase | Non-polar or moderately polar | e.g., Polysiloxane-based phases (e.g., OV-1, SE-30). |

| Carrier Gas | Inert gas | Helium, Nitrogen, or Hydrogen. oup.com |

| Injector Temperature | Sufficient to vaporize the sample | Typically 200-250 °C. |

| Oven Temperature Program | Isothermal or gradient | Optimized based on the volatility of the compound and impurities. |

| Detector | Non-destructive for collection | Thermal Conductivity Detector (TCD). |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purification of a broad range of organic compounds. phenomenex.com For this compound, preparative reverse-phase HPLC is a suitable method. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the components between the two phases.

Research on the separation of halogenated benzenes has shown that HPLC can be effective, with interactions such as halogen-π interactions playing a role in the separation mechanism on specific columns. rsc.org For preparative purposes, the analytical method is scaled up by using a larger column and a higher flow rate to isolate the desired compound in larger quantities. The choice of solvent system is crucial for achieving good separation. chromforum.orgquora.com

Table 4: General Parameters for Preparative HPLC Purification

| Parameter | Description | Typical Conditions for Halogenated Aromatics |

|---|---|---|

| Mode | Reverse-Phase | The most common mode for non-polar to moderately polar compounds. quora.com |

| Stationary Phase | Non-polar bonded silica | C18 or C8 columns are widely used. chromforum.org Phenyl-Hexyl or PFP columns can also be effective. chromforum.org |

| Mobile Phase | Polar solvent mixture | Acetonitrile/water or Methanol/water gradients are common. phenomenex.com |

| Detector | UV detector | Set at a wavelength where the compound absorbs, e.g., around 228 nm. rsc.org |

| Flow Rate | Dependent on column dimensions | Higher flow rates are used for preparative scale. |

Mechanistic Investigations of Chemical Reactivity and Transformation of 1 Bromo 3 Chloro 2 Fluorobenzene

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) on the 1-bromo-3-chloro-2-fluorobenzene ring is a process heavily dictated by the electronic properties of the halogen substituents. These reactions proceed through the attack of an electrophile on the electron-rich aromatic ring, leading to the formation of a cationic intermediate.

Influence of Halogen Substituents on Ring Activation/Deactivation and Regioselectivity

All halogen substituents are deactivating groups in the context of EAS, meaning they decrease the reaction rate compared to unsubstituted benzene (B151609). libretexts.org This deactivation stems from their strong electron-withdrawing inductive effect (-I), which reduces the electron density of the aromatic ring, making it less nucleophilic. The order of electronegativity and thus the strength of the inductive effect is F > Cl > Br. libretexts.org

Despite their deactivating nature, halogens are ortho-, para-directors. libretexts.orgpressbooks.pub This is due to their ability to donate electron density back to the ring via resonance (+R effect), which involves the lone pairs on the halogen atom. This resonance effect partially counteracts the inductive effect and preferentially stabilizes the transition states for substitution at the ortho and para positions.

In this compound, the three available positions for substitution are C4, C5, and C6.

Bromine (C1): Directs incoming electrophiles to positions C2 (blocked), C6 (ortho), and C4 (para).

Fluorine (C2): Is the most deactivating group. It directs to C1 (blocked) and C3 (blocked).

Chlorine (C3): Directs incoming electrophiles to positions C2 (blocked), C4 (ortho), and C6 (para).

Formation and Reactivity of Benzenonium Ion Intermediates

The mechanism of EAS involves a two-step process where the aromatic ring first attacks the electrophile (E+) to form a resonance-stabilized carbocation known as a sigma complex or benzenonium ion. masterorganicchemistry.com This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com In the second, faster step, a base removes a proton from the carbon atom that was attacked, restoring aromaticity. masterorganicchemistry.com

The regioselectivity of the reaction is determined by the relative stability of the possible benzenonium ion intermediates. For this compound, attack at C4 or C6 is favored because the resulting carbocation intermediates are more stable. In these intermediates, resonance structures can be drawn where the positive charge is located on the carbon atoms bearing the bromine (C1) and chlorine (C3) substituents. The lone pairs on these halogens can help delocalize the positive charge, providing stabilization. Attack at the C5 position would not allow for this type of resonance stabilization from the C1-bromo or C3-chloro groups and would place the positive charge adjacent to the highly electronegative fluorine at C2, which is a destabilizing interaction. libretexts.org Therefore, the transition states leading to C4 and C6 substitution are lower in energy, making these the primary reaction pathways. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

In contrast to their deactivating role in EAS, electron-withdrawing groups are essential for activating an aromatic ring towards nucleophilic attack. The cumulative electron-withdrawing nature of the three halogens in this compound makes the ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr).

Role of Electron-Withdrawing Halogens in Facilitating SNAr

The SNAr mechanism is a two-step addition-elimination process. orgoreview.com First, a nucleophile attacks the carbon atom bearing a leaving group, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org The presence of strong electron-withdrawing groups, such as halogens, is crucial for stabilizing this anionic intermediate by delocalizing the negative charge. lumenlearning.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org

For polyhalogenated benzenes, the rate of SNAr is enhanced by the number of halogen substituents. chemconnections.org In this compound, all three halogens contribute to making the ring carbons electrophilic and stabilizing the Meisenheimer complex. A critical aspect of SNAr on polyhalogenated rings is the identity of the leaving group. Contrary to SN2 reactions, the leaving group ability in SNAr often follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive effect of the highly electronegative fluorine atom, making the attached carbon the most electrophilic center. wikipedia.org

Investigation of Diverse Functional Group Introductions

The SNAr reaction on this compound allows for the introduction of various functional groups by displacing one of the halogen atoms. Based on the principles of SNAr, the fluorine atom is the most likely halogen to be displaced by a strong nucleophile, provided the reaction conditions are controlled. Common nucleophiles used in these reactions include alkoxides, amines, and thiolates. wikipedia.orgnih.gov

Below is a table of representative SNAr reactions, illustrating the introduction of different functional groups onto a polyhalogenated aromatic core.

| Nucleophile | Typical Reagent | Product Class | Anticipated Major Product from this compound |

|---|---|---|---|

| Methoxide | Sodium Methoxide (NaOCH₃) | Aryl Ether | 1-Bromo-3-chloro-2-methoxybenzene |

| Amine | Ammonia (NH₃) or Alkylamine (RNH₂) | Aniline (B41778) Derivative | 2-Amino-1-bromo-3-chlorobenzene |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Aryl Sulfide | (2-Bromo-6-chlorophenyl)(phenyl)sulfane |

| Hydroxide | Sodium Hydroxide (NaOH) | Phenol | 2-Bromo-6-chlorophenol |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For substrates like this compound, which possess multiple types of carbon-halogen bonds, these reactions can often be performed with high selectivity. This selectivity is governed by the relative rates of oxidative addition of the different C-X bonds to the palladium(0) catalyst. The generally accepted reactivity order is C-I > C-Br > C-Cl >> C-F. wikipedia.org

Consequently, the carbon-bromine bond in this compound is the primary site of reactivity in most cross-coupling reactions. The carbon-chlorine bond will typically only react under more forcing conditions or with specialized catalyst systems. The carbon-fluorine bond is generally unreactive. This differential reactivity allows for the selective functionalization of the C1 position.

The table below summarizes expected outcomes for common cross-coupling reactions performed on this compound under standard conditions.

| Reaction Name | Coupling Partner | Typical Catalyst/Base | Expected Major Product |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / K₂CO₃ | 2-Aryl-1-chloro-3-fluorobenzene |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 1-Chloro-3-fluoro-2-(alkynyl)benzene |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ / BINAP / NaOtBu | N-(2-Chloro-6-fluorophenyl)amine derivative |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 1-Chloro-2-fluoro-3-(substituted)benzene |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the significant difference in the reactivity of the C-Br and C-Cl bonds allows for selective transformations. The C-Br bond is considerably more susceptible to oxidative addition to a low-valent palladium catalyst than the C-Cl bond, a key initial step in cross-coupling cycles. This reactivity difference enables chemoselective functionalization at the bromine-bearing carbon.

The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, can be selectively performed on substrates like this compound. The catalytic cycle typically involves:

Oxidative Addition: A Pd(0) complex reacts with the aryl bromide to form a Pd(II)-aryl intermediate.

Amine Coordination and Deprotonation: An amine coordinates to the palladium center, followed by deprotonation by a base to form an amido complex.

Reductive Elimination: The aryl and amido ligands couple, forming the desired C-N bond and regenerating the Pd(0) catalyst.

A general procedure for a Buchwald-Hartwig amination involves heating the aryl bromide, an amine, a palladium catalyst (e.g., [Pd₂(dba)₃]), a phosphine (B1218219) ligand (e.g., BINAP), and a base (e.g., NaOBuᵗ) in an inert solvent like toluene. chemspider.com For this compound, the reaction would selectively yield the corresponding 3-chloro-2-fluoroaniline (B1295074) derivative. The presence of the electron-withdrawing fluorine and chlorine atoms can influence the rate of reductive elimination.

Research on various substituted aryl halides has demonstrated the feasibility of such selective couplings. nih.govacs.orgnih.gov The choice of palladium precursor, ligand, and base is crucial in optimizing the reaction and preventing side reactions. nih.gov

C-H Bond Arylation with Ortho-Substituted Fluorobenzene (B45895) Derivatives

Direct C-H bond arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. In the case of ortho-substituted fluorobenzenes like this compound, palladium-catalyzed C-H arylation offers a pathway to synthesize complex biaryl structures.

Studies have shown that for fluorobenzene derivatives with an ortho-substituent (such as bromo, chloro, or methoxy), a regioselective arylation occurs at the other ortho-position relative to the fluorine atom (the C3 position). nih.gov This selectivity is a key advantage for constructing specific isomers.

The choice of the catalyst system is paramount in controlling the regioselectivity and efficiency of C-H arylation. For ortho-substituted fluorobenzenes, diphosphine-palladium catalysts in combination with a base like potassium acetate (B1210297) in a solvent such as dimethylacetamide (DMA) have proven effective. nih.gov

Ruthenium-based catalysts have also been explored for the C-H arylation of fluoroarenes. acs.orgnih.gov Interestingly, in the absence of a directing group, these reactions often require a benzoic acid additive. acs.orgnih.gov The regioselectivity in these ruthenium-catalyzed systems is governed by a combination of electronic and steric factors, which can differ from the selectivity observed with other transition metals like palladium. acs.orgnih.gov Computational studies suggest a concerted metalation-deprotonation (CMD) mechanism for the C-H activation step. nih.gov

The following table summarizes catalyst systems used in C-H arylation of related haloarenes:

| Catalyst System | Substrate Type | Key Features |

| Diphosphine-Palladium / PivOK/DMA | Ortho-substituted fluorobenzenes | Regioselective arylation at the C3 position. nih.gov |

| Ruthenium / Benzoic Acid Additive | Fluoroarenes without directing groups | Arylation site selectivity governed by both electronic and steric factors. acs.orgnih.gov |

A significant advantage of palladium-catalyzed C-H arylation of ortho-substituted fluorobenzenes is its tolerance to a variety of functional groups on the aryl bromide coupling partner. This includes electron-withdrawing substituents such as formyl, nitro, and nitrile groups. nih.gov The ability to employ such functionalized coupling partners expands the synthetic utility of this methodology, allowing for the direct construction of complex molecules without the need for protecting groups. nih.gov

The presence of electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step in the catalytic cycle. Conversely, electron-donating groups on the arene undergoing C-H activation can sometimes accelerate the reaction. rsc.org However, in many systems, electron-withdrawing groups on the C-H activation partner are also well-tolerated and can even be beneficial. acs.orgnih.govnih.gov

Bromine-Magnesium Exchange Reactions

Bromine-magnesium exchange is a fundamental organometallic reaction used to generate Grignard reagents. This reaction is generally an equilibrium process, favoring the formation of the more stable organomagnesium compound. lookchem.com For aryl bromides, the rate of exchange is influenced by the electronic properties of the aromatic ring; electron-deficient aromatic bromides typically undergo faster exchange. researchgate.net

In the case of this compound, the presence of the electron-withdrawing fluorine and chlorine atoms would be expected to facilitate the bromine-magnesium exchange. The reaction involves treating the aryl bromide with a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) which can accelerate the exchange. lookchem.comresearchgate.net

The resulting Grignard reagent, 3-chloro-2-fluorophenylmagnesium bromide, is a versatile intermediate that can be trapped with various electrophiles to introduce a wide range of functional groups. The chemoselectivity of the exchange, targeting the more reactive bromine over the chlorine, is a key feature. researchgate.net

The efficiency of the exchange can be influenced by the choice of the Grignard reagent and the presence of additives like LiCl. lookchem.com Side reactions, such as formal HBr elimination, can occur but are often suppressed by the use of "Turbo-Grignard" reagents like i-PrMgCl·LiCl. lookchem.com

Benzyne (B1209423) Intermediates and Cycloaddition Reactions

Ortho-dihalobenzenes, such as this compound, are common precursors for the generation of highly reactive intermediates known as benzynes. Benzyne, or dehydrobenzene, possesses a strained "triple" bond within the aromatic ring and readily undergoes cycloaddition reactions, making it a powerful tool in organic synthesis. columbia.edu

One of the classic methods for generating benzyne involves the reaction of ortho-dihalobenzenes with strong bases or reactive metals. masterorganicchemistry.com For substrates like this compound, two primary methods are relevant:

Reaction with Lithium Amalgam: Treatment of an ortho-dihalobenzene, particularly o-fluorobromobenzene, with lithium amalgam leads to the formation of a transient organolithium species. stackexchange.comstackexchange.comechemi.com This intermediate rapidly eliminates lithium halide to generate benzyne. stackexchange.comstackexchange.comechemi.com

Reaction with Magnesium (Grignard Reagents): The formation of a Grignard reagent from an ortho-dihalobenzene can also lead to benzyne. stackexchange.comechemi.comstackexchange.comstackexchange.com For example, reacting 1-bromo-2-fluorobenzene (B92463) with magnesium metal generates the corresponding Grignard reagent. columbia.edustackexchange.com This organomagnesium compound is often unstable and can eliminate magnesium bromide fluoride (B91410) to form benzyne. stackexchange.comchegg.com

Once generated, the benzyne intermediate is typically trapped in situ with a diene, such as furan, in a Diels-Alder reaction to form a bicyclic adduct. stackexchange.comstackexchange.comstackexchange.com In the absence of a trapping agent, benzyne can dimerize or trimerize to form biphenylene (B1199973) and triphenylene, respectively. stackexchange.comstackexchange.com

The generation of benzyne from this compound would proceed via the formation of a transient organometallic species at the position of the bromine atom, followed by elimination of the adjacent fluorine atom. The chlorine atom would likely remain on the resulting benzyne intermediate, yielding 3-chlorobenzyne.

The following table outlines the products from benzyne reactions:

| Trapping Agent | Product |

| Furan | Diels-Alder adduct stackexchange.comstackexchange.com |

| None | Biphenylene and Triphenylene stackexchange.comstackexchange.com |

Oxidation and Reduction Pathways of Halogenated Benzene Derivatives

The halogen substituents on the benzene ring significantly influence its susceptibility to oxidation and reduction, dictating the reaction pathways and product distributions.

Oxidation Pathways

The benzene ring itself is generally resistant to strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under normal conditions. libretexts.org However, the oxidation of halogenated benzenes can be initiated by highly reactive species such as hydroxyl radicals (•OH). nih.govcopernicus.orgrsc.org This process is of significant environmental relevance as it represents a primary degradation pathway for these compounds in the atmosphere. nih.gov

The mechanism for the oxidation of a halogenated benzene like this compound by hydroxyl radicals involves the initial addition of the •OH radical to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. copernicus.orgrsc.orgrsc.org This addition can occur at various positions on the ring, with the substitution pattern influencing the preferred sites of attack. nih.gov In the presence of oxygen, this radical intermediate is typically converted into a peroxyl radical. rsc.org Subsequent reactions can lead to two main outcomes:

Formation of Halogenated Phenols: The intermediate can eliminate a hydroperoxyl radical (HO₂•) to yield a substituted phenol. rsc.orgnih.gov For this compound, this would result in the formation of various bromochlorofluorophenol isomers.

Ring-Opening: The peroxyl radical can undergo further reactions, including intramolecular additions, that lead to the fragmentation of the aromatic ring, ultimately forming smaller, oxidized organic compounds. copernicus.orgrsc.org

Catalytic oxidation using systems like HSiW/CeO₂, often employed for removing chlorinated volatile organic compounds, proceeds through a Mars-van Krevelen or Eley-Rideal mechanism. mdpi.com This involves the adsorption of the halogenated benzene onto the catalyst surface, followed by reaction with lattice or adsorbed oxygen species to form intermediates like maleic anhydride, which are then further oxidized to CO₂, CO, and water. mdpi.com

Table 2: Representative Oxidation Pathways for Halogenated Benzenes

| Oxidant/System | Mechanism Type | Key Intermediates | Primary Products | Reference(s) |

| Hydroxyl Radical (•OH) | Radical Addition | Halogenated hydroxycyclohexadienyl radical, Peroxyl radical | Halogenated phenols, Ring-opened fragments | copernicus.orgrsc.orgnih.gov |

| HSiW/CeO₂ Catalyst | Catalytic Oxidation | Surface-adsorbed species, Maleic anhydride | CO₂, CO, H₂O, HCl | mdpi.com |

Reduction Pathways

The reduction of halogenated benzene derivatives typically involves reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. This transformation can be achieved using various methods, most commonly catalytic hydrogenation or the use of reducing metals in acidic solutions. libretexts.org

A critical factor governing these reactions is the relative reactivity of the carbon-halogen bonds. The ease of reductive cleavage follows the order: C-I > C-Br > C-Cl > C-F. acs.orgmdpi.com This predictable reactivity trend is directly related to the bond dissociation energies of the respective carbon-halogen bonds. acs.org

For this compound, this reactivity difference allows for selective reduction. Under controlled conditions, the C-Br bond can be cleaved without affecting the C-Cl or the much stronger C-F bond. Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under neutral conditions is a well-established method for the selective reduction of aryl bromides in the presence of chlorides. organic-chemistry.orgresearchgate.net More vigorous conditions or different reagents would be required to subsequently remove the chlorine atom, while the fluorine atom would remain the most resistant to reduction. acs.orgorganic-chemistry.org

Various reducing systems have been developed for hydrodehalogenation, including:

Catalytic Hydrogenation: H₂ gas with catalysts like Pd/C. organic-chemistry.org

Transfer Hydrogenation: Using hydrogen donors like formates with a palladium catalyst. mdpi.comnih.gov

Metal-based Reductants: Active metals such as zinc or sodium hydride. acs.org

The selective removal of halogens serves as a powerful tool in organic synthesis, where they can be used as blocking groups to direct functionalization at other positions before being removed. organic-chemistry.orgresearchgate.net

Table 3: Selective Reduction of this compound

| Reagent/System | Conditions | Expected Major Product | Comments | Reference(s) |

| H₂, Pd/C | Mild, neutral | 1-Chloro-2-fluorobenzene | Selective cleavage of the weaker C-Br bond. | organic-chemistry.orgresearchgate.net |

| Zn, Acid | Varies | 1-Chloro-2-fluorobenzene or 1-Fluorobenzene | Product depends on reaction conditions; C-Cl bond requires more forcing conditions than C-Br. | acs.org |

| NaH, Lanthanide Chloride catalyst | THF, 60°C | 1-Chloro-2-fluorobenzene | Highly reactive system for aryl halides. | acs.org |

Computational Chemistry and Spectroscopic Characterization of 1 Bromo 3 Chloro 2 Fluorobenzene

Molecular Structure and Geometry Determination

The precise arrangement of atoms in 1-Bromo-3-chloro-2-fluorobenzene is foundational to understanding its reactivity and physical properties. Computational chemistry provides powerful tools to model this structure before or alongside experimental verification.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying substituted benzenes. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for this purpose. When paired with a sufficiently large basis set, such as 6-311++G(d,p), this method allows for the accurate calculation of the molecule's ground-state geometry.

The process involves a geometry optimization procedure, where the total energy of the molecule is minimized with respect to all atomic coordinates. This yields key structural parameters, including the bond lengths between atoms (e.g., C-C, C-H, C-F, C-Cl, C-Br) and the bond angles that define the molecule's shape.

Following optimization, the same theoretical level is used to compute the harmonic vibrational frequencies. These calculated frequencies correspond to the fundamental modes of vibration within the molecule, such as stretching, bending, and torsional motions. By comparing these theoretical frequencies, often with empirical scaling factors applied, to experimental data from IR and Raman spectroscopy, a detailed assignment of the observed spectral bands can be achieved. While specific DFT studies for this compound are not prevalent in the literature, the methodology is well-established through studies on analogous compounds like 1-bromo-2-chlorobenzene. researchgate.net For that molecule, a satisfactory agreement between scaled B3LYP/6-311++G(d,p) calculated frequencies and experimental results was demonstrated. researchgate.net

Table 1: Overview of DFT Application for Structural Analysis

| Parameter | Description | Computational Method Example |

|---|---|---|

| Optimized Geometry | Calculation of the lowest energy three-dimensional structure. | DFT (B3LYP) with 6-311++G(d,p) basis set |

| Bond Lengths | The equilibrium distances between bonded atoms (in Ångströms). | DFT (B3LYP) |

| Bond Angles | The angles (in degrees) between adjacent chemical bonds. | DFT (B3LYP) |

| Vibrational Frequencies | Calculation of the frequencies (in cm⁻¹) of fundamental vibrational modes. | DFT (B3LYP) with 6-311++G(d,p) basis set |

Ab Initio Calculations for Rotational Constants

Ab initio calculations, which are based on first principles of quantum mechanics without extensive reliance on empirical parameters, are crucial for determining a molecule's rotational constants (A, B, and C). These constants are inversely proportional to the principal moments of inertia (Iₐ, Iₑ, and Iₓ) and are definitive for a molecule's microwave rotational spectrum.

Computational programs like Gaussian can perform high-level ab initio calculations to predict these rotational constants. furman.edu The predicted values serve as an essential guide for the assignment of transitions in an experimental microwave spectrum. By comparing the theoretically predicted spectrum with the experimental one, researchers can confidently assign quantum numbers to the observed rotational transitions and refine the experimental constants. This synergy between ab initio theory and microwave spectroscopy provides one of the most accurate methods for determining molecular structure in the gas phase. furman.edufurman.edu

Spectroscopic Analysis Techniques for Structural Elucidation

Experimental spectroscopy provides the physical data needed to validate and refine the computational models. Each technique probes different aspects of the molecule's quantum mechanical states.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy measures the absorption of infrared radiation as specific molecular vibrations are excited.

Raman Spectroscopy involves the inelastic scattering of monochromatic light, providing information on vibrational modes that may be weak or absent in the IR spectrum.

For this compound, both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra have been experimentally recorded. nih.gov The FT-IR spectrum was obtained from a liquid melt of the sample, while the FT-Raman spectrum was also recorded. nih.gov This experimental data is critical and can be compared directly with vibrational frequencies calculated using DFT to provide a comprehensive and reliable assignment of the molecule's 3N-6 fundamental vibrational modes.

Table 2: Available Vibrational Spectroscopy Data for this compound

| Technique | Sample State | Data Source |

|---|---|---|

| FT-IR Spectroscopy | Melt (Liquid) | Bio-Rad Laboratories, Inc. nih.gov |

| FT-Raman Spectroscopy | Not Specified | Bio-Rad Laboratories, Inc. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule.

¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms. The chemical shifts, splitting patterns (due to spin-spin coupling), and integration of the signals reveal the arrangement of protons on the benzene (B151609) ring.

¹³C NMR provides information on the different carbon environments within the molecule. The number of unique signals corresponds to the number of non-equivalent carbon atoms.

For this compound, the aromatic region of the ¹H NMR spectrum is expected to show complex splitting patterns due to coupling between the three adjacent ring protons, as well as potential long-range couplings to the fluorine atom. Similarly, the ¹³C NMR spectrum would display six distinct signals for the benzene ring carbons, with their chemical shifts influenced by the attached halogens. While NMR is a standard method for characterizing such compounds, specific peer-reviewed spectral assignments for this compound are not readily found in the literature. However, the technique's utility is demonstrated in studies of its isomers. chemicalbook.comchemicalbook.com

Microwave Spectroscopy for Rotational States Analysis

Microwave spectroscopy is the most precise method for determining molecular geometry in the gas phase. furman.edu It measures the absorption of microwave radiation corresponding to transitions between quantized rotational energy levels of a molecule. tanta.edu.eg For a molecule to be microwave active, it must possess a permanent dipole moment, which this compound does.

The analysis of the microwave spectrum yields highly accurate experimental rotational constants (A, B, and C). tanta.edu.eg These constants are then used to determine the principal moments of inertia, from which precise bond lengths and angles can be derived. The experimental spectrum is typically analyzed in conjunction with theoretical constants from ab initio calculations to assign the complex patterns, which can be further split by the nuclear quadrupole moments of the bromine and chlorine atoms. furman.edufurman.edu While this technique is ideally suited for this molecule, a specific microwave spectroscopy study for this compound has not been identified in the surveyed literature.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-bromo-2-chlorobenzene |

| 1-bromo-3-fluorobenzene |

| 1-bromo-2-fluorobenzene (B92463) |

| 4-Bromo-1-chloro-2-fluorobenzene |

Mass Spectrometry (MS) for Molecular Ion Peak and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by ionizing it and then separating the resulting ions based on their mass-to-charge ratio (m/z). For this compound (C₆H₃BrClF), this technique provides critical information regarding its molecular mass and the characteristic fragmentation patterns that arise from the cleavage of its chemical bonds under the energetic conditions of the analysis.

Electron ionization (EI) is a commonly employed method for the mass spectrometric analysis of halogenated aromatic compounds. wikipedia.orgcreative-proteomics.com In this process, the sample is bombarded with a high-energy electron beam, typically at 70 electron volts (eV), which is sufficient to cause the ejection of a valence electron from the molecule, forming a positively charged molecular ion ([M]⁺•). libretexts.org Due to the high energy involved, EI is considered a "hard" ionization technique, often leading to extensive fragmentation of the molecular ion. creative-proteomics.comlibretexts.org This fragmentation is highly useful as it provides a unique fingerprint for the compound, aiding in its structural elucidation. creative-proteomics.com

Molecular Ion Peak

The molecular ion peak in the mass spectrum of this compound is of particular interest due to the presence of two halogen atoms, bromine and chlorine, which have distinct isotopic distributions. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with natural abundances of approximately 50.69% and 49.31%, respectively, leading to a characteristic M and M+2 pattern with a peak intensity ratio of nearly 1:1 for any fragment containing a bromine atom. docbrown.info Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of about 75.77% and 24.23%, respectively, resulting in an M and M+2 pattern with a peak intensity ratio of approximately 3:1 for any fragment containing a chlorine atom. docbrown.info

Given the molecular formula C₆H₃BrClF, the exact mass of the most abundant isotopic combination (C₆H₃⁷⁹Br³⁵ClF) is 207.90907 Da. nih.gov The presence of both bromine and chlorine isotopes will result in a complex and characteristic cluster of peaks for the molecular ion. The most abundant peak in this cluster will correspond to the ion containing ⁷⁹Br and ³⁵Cl. Other peaks will be observed at M+2 (containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl) and M+4 (containing ⁸¹Br and ³⁷Cl). The relative intensities of these peaks can be predicted based on the natural abundances of the isotopes.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound

| Isotopic Composition | m/z (Nominal) | Relative Abundance (%) |

|---|---|---|

| C₆H₃⁷⁹Br³⁵ClF | 208 | 100 |

| C₆H₃⁸¹Br³⁵ClF / C₆H₃⁷⁹Br³⁷ClF | 210 | ~129 (97.2 + 31.9) |

| C₆H₃⁸¹Br³⁷ClF | 212 | ~31.4 |

Fragmentation Patterns

The fragmentation of the this compound molecular ion is driven by the relative strengths of its chemical bonds and the stability of the resulting fragments. Aromatic compounds are known to have strong molecular ion peaks due to the stability of the benzene ring. libretexts.org However, the carbon-halogen bonds are typically the weakest and most likely to cleave.

The primary fragmentation pathways for halogenated benzenes involve the loss of a halogen atom or a hydrogen halide molecule. For this compound, the following fragmentation steps are anticipated:

Loss of a Bromine Radical: The C-Br bond is generally weaker than the C-Cl and C-F bonds, making the loss of a bromine radical (•Br) a favorable fragmentation pathway. This would result in a significant peak corresponding to the [C₆H₃ClF]⁺ ion.

Loss of a Chlorine Radical: Cleavage of the C-Cl bond would lead to the loss of a chlorine radical (•Cl) and the formation of a [C₆H₃BrF]⁺ ion.

Loss of a Fluorine Radical: The C-F bond is the strongest of the carbon-halogen bonds, so the loss of a fluorine radical (•F) is less likely but still possible.

Loss of Halogen Moieties: Subsequent fragmentation could involve the loss of other halogen atoms or small molecules. For instance, the [C₆H₃ClF]⁺ ion could further fragment by losing a chlorine atom to form [C₆H₃F]⁺.

Formation of the Phenyl Cation: A common feature in the mass spectra of benzene derivatives is the presence of a peak corresponding to the phenyl cation ([C₆H₅]⁺) or its substituted analogues, which are stabilized by the aromatic ring. libretexts.org

The fragmentation pattern will also exhibit the characteristic isotopic signatures of bromine and chlorine in the fragments that retain these atoms. For example, any fragment containing the bromine atom will show a 1:1 doublet, and any fragment containing the chlorine atom will show a 3:1 doublet, separated by two mass units.

Table 2: Plausible Mass Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (Nominal, most abundant isotopes) |

|---|---|---|

| [C₆H₃BrClF]⁺• | Molecular Ion | 208 |

| [C₆H₃ClF]⁺ | Loss of •Br | 129 |

| [C₆H₃BrF]⁺ | Loss of •Cl | 173 |

| [C₆H₃F]⁺ | Loss of •Br and •Cl | 94 |

| [C₆H₃BrCl]⁺ | Loss of •F | 189 |

The detailed analysis of the molecular ion cluster and the fragmentation pattern provides unambiguous identification of this compound and offers insights into its chemical structure and bond energies.

Applications of 1 Bromo 3 Chloro 2 Fluorobenzene in Advanced Materials and Chemical Synthesis

Intermediate in Pharmaceutical Synthesis

1-Bromo-3-chloro-2-fluorobenzene is a key building block in the creation of new pharmaceutical agents. chemimpex.com Its utility stems from the differential reactivity of its halogen substituents, which provides a powerful tool for medicinal chemists in the design and synthesis of novel drugs. chemimpex.com

This halogenated aromatic compound serves as a crucial starting material or intermediate in the synthesis of complex molecules targeted for drug development. chemimpex.com The presence of bromo, chloro, and fluoro groups on the benzene (B151609) ring allows for a variety of coupling and substitution reactions, facilitating the construction of intricate molecular architectures required for biologically active compounds. chemimpex.com Researchers utilize this compound to create novel chemical entities that are assessed for their potential therapeutic effects. chemimpex.com

The incorporation of halogens into drug candidates is a well-established strategy in medicinal chemistry to modulate a molecule's properties. The fluorine atom, being the most electronegative element, can significantly alter the acidity (pKa) of nearby functional groups and improve metabolic stability. nih.gov Chlorine and bromine can participate in halogen bonding, a type of non-covalent interaction that can enhance the binding affinity and specificity of a drug to its target protein. acs.org The use of building blocks like this compound allows for the strategic placement of these halogens to fine-tune the pharmacokinetic and pharmacodynamic profile of a potential drug. chemimpex.comnih.gov

| Property Influenced by Halogenation | Effect of Fluorine | Effect of Chlorine/Bromine |

| Metabolic Stability | Often increases by blocking sites of oxidation. | Can influence metabolic pathways. |

| Binding Affinity | Can alter electronic distribution and conformation. | Can form halogen bonds with protein backbones, enhancing affinity. acs.org |

| Acidity (pKa) | Strongly influences the pKa of adjacent functional groups. nih.gov | Have a moderate electronic influence. |

| Lipophilicity/Permeability | Increases lipophilicity, which can affect membrane permeability. | Significantly increases lipophilicity. |

The closely related isomer, 1-bromo-2-chloro-3-fluorobenzene (B1364632), has been identified as a key intermediate in the synthesis of certain anticancer enzyme inducers. google.com Halogenated compounds are integral to many cancer therapies. For instance, the anticancer activity of fluoroquinolones is linked to their ability to inhibit topoisomerase II, a crucial enzyme for DNA replication in cancer cells. nih.gov The unique substitution pattern of this compound makes it a valuable precursor for creating new compounds that can be screened for potent cytotoxic activity against various cancer cell lines. nih.govmdpi.com

A patent for the synthesis of the related compound 1-bromo-2-chloro-3-fluorobenzene highlights its application as an intermediate for producing certain oxytocin (B344502) receptor antagonists. google.com Oxytocin receptor antagonists are a class of drugs investigated for tocolytic (anti-labor) therapies to manage preterm labor. nih.gov The development of non-peptide antagonists is of particular interest due to their potential for oral bioavailability, and specialized halogenated building blocks are essential for their synthesis. google.comnih.gov

This compound can serve as a precursor to 2-chloro-3-fluorobenzaldehyde, which is itself an important pharmaceutical intermediate. google.com This transformation typically involves a halogen-metal exchange of the more reactive bromine atom, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The resulting aldehyde is a versatile functional group that can be used in a wide range of subsequent reactions to build more complex drug molecules. google.com

Role in Agrochemical Production

Beyond pharmaceuticals, this compound is an important intermediate in the agrochemical industry. chemimpex.comtslpharm.com It is used in the formulation and synthesis of various products designed to protect crops and enhance agricultural yields. chemimpex.comchemimpex.com

| Agrochemical Class | Application of this compound |

| Herbicides | Serves as a building block for active ingredients that control unwanted plant growth. chemimpex.comchemimpex.com |

| Pesticides | Used in the synthesis of compounds designed to protect crops from insect pests. chemimpex.comtslpharm.com |

Formulation of Herbicides and Pesticides

This compound serves as a key intermediate in the production of agrochemicals, including herbicides and pesticides. chemimpex.com Its unique substitution pattern allows for the introduction of specific functionalities that are crucial for the biological activity of the final products. The presence of halogens can enhance the efficacy and selectivity of these crop protection agents. chemimpex.com The compound's role as an intermediate for pesticides is a recognized application in the chemical industry. tslpharm.com

Development of Specialty Polymers and Resins